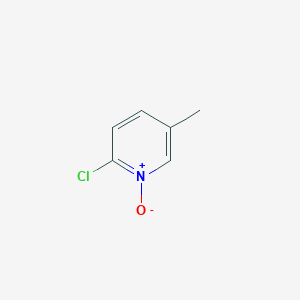
1,2,4,5-Tetraethynylbenzene
Übersicht
Beschreibung
1,2,4,5-Tetraethynylbenzene (TEB) is a small organic molecule that is part of a larger class of molecules known as polycyclic aromatic hydrocarbons (PAHs). TEB is a planar molecule with a structure consisting of four ethynyl groups attached to a benzene ring. TEB has been used in a variety of scientific research applications due to its unique properties and its ability to form covalent bonds with other molecules. TEB has been studied for its potential use in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye.
Wissenschaftliche Forschungsanwendungen
-
Environmental Science and Pollution Research
- Application : The compound 1,2,4,5-tetramethylbenzene (1,2,4,5-TeMB), which is structurally similar to 1,2,4,5-Tetraethynylbenzene, is studied for its degradation mechanisms, kinetics, and ecotoxicity in the environment .
- Method : The study involves investigating the substitution, abstraction, and addition reactions of 1,2,4,5-TeMB with OH radicals in the atmosphere and wastewater .
- Results : The total reaction rate constant is calculated to be 2.36×10 −10 cm 3 molecule −1 s −1 at 1 atm and 298 K in the atmosphere, which agrees well with the experimental data . Ecologic toxicity analysis shows that 1,2,4,5-TeMB is very toxic to fish, daphnia, and green algae; and OH-initiated degradation in the environment will reduce its toxicity .
-
Organic Chemistry Frontiers
- Application : Tetrazine derivatives, which could potentially include 1,2,4,5-Tetraethynylbenzene, are used in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .
- Method : The review covers reported data on the modern trends in the design of functionalized tetrazines obtained within the period 2010–2020 .
- Results : The study provides a comprehensive overview of the synthesis and application of tetrazine derivatives for various electronic applications .
-
Electronic Devices and Luminescent Elements
- Application : 1,2,4,5-Tetrazine derivatives, which could potentially include 1,2,4,5-Tetraethynylbenzene, are used in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .
- Method : The research involves the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .
- Results : The study provides a comprehensive overview of the modern trends in the design of functionalized tetrazines obtained within the period 2010–2020 .
-
Biopolymers & Synthetic Polymers
- Application : 1,2,4,5-Tetraethynylbenzene could potentially be used in the synthesis of biopolymers and synthetic polymers .
- Method : The exact method of application is not specified, but it would likely involve incorporating 1,2,4,5-Tetraethynylbenzene into the polymer structure during synthesis .
- Results : The results or outcomes of this application are not specified .
-
Photo- and Electroactive Materials
- Application : 1,2,4,5-Tetrazine derivatives, which could potentially include 1,2,4,5-Tetraethynylbenzene, are used as components and precursors of photo- and electroactive materials .
- Method : The research involves the synthesis and application of tetrazine derivatives for photo- and electroactive materials .
- Results : The study provides a comprehensive overview of the modern trends in the design of functionalized tetrazines obtained within the period 2010–2020 .
-
Porous Organic Materials
- Application : 1,2,4,5-Tetraethynylbenzene could potentially be used in the synthesis of porous organic materials .
- Method : The exact method of application is not specified, but it would likely involve incorporating 1,2,4,5-Tetraethynylbenzene into the structure during synthesis .
- Results : The results or outcomes of this application are not specified .
Eigenschaften
IUPAC Name |
1,2,4,5-tetraethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGZOWMDALLUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500120 | |
| Record name | 1,2,4,5-Tetraethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetraethynylbenzene | |
CAS RN |
70603-31-5 | |
| Record name | 1,2,4,5-Tetraethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















acetic acid](/img/structure/B1601521.png)
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)